Dihydroergotamine tartrate

Description

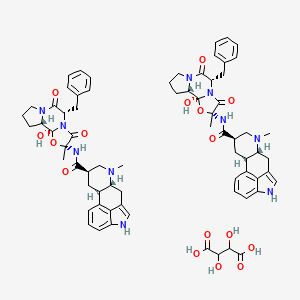

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5989-77-5 |

|---|---|

Molecular Formula |

C70H80N10O16 |

Molecular Weight |

1317.4 g/mol |

IUPAC Name |

bis((6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide);(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C33H37N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,23-,25-,26+,27+,32-,33+;1-,2-/m111/s1 |

InChI Key |

AYYQJUDESMECLY-QCMZQTNXSA-N |

Isomeric SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C(C(C(=O)O)O)(C(=O)O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research of Dihydroergotamine Tartrate

Semisynthetic Pathways and Chemical Modifications

The primary route to producing dihydroergotamine (B1670595) is through the chemical modification of ergotamine, a naturally occurring ergot alkaloid.

Dihydroergotamine is a semisynthetic compound first created by Albert Hofmann and Arthur Stoll in 1943. medscape.com The synthesis is achieved through the hydrogenation of ergotamine, a process that specifically targets the double bond at the 9,10-position of the tetracyclic ergoline (B1233604) ring system. medscape.comgpatindia.comkarger.comebi.ac.uk This reduction reaction converts the double bond to a single bond, altering the three-dimensional structure and, consequently, the pharmacological properties of the molecule. nih.govnih.gov The process involves reacting ergotamine with hydrogen gas in the presence of a catalyst, a standard method for reducing carbon-carbon double bonds. google.com This targeted chemical modification is the defining step in the semisynthesis of DHE from its parent compound. nih.govresearchgate.net

The hydrogenation at the 9,10-position significantly alters the interaction of dihydroergotamine with various neurotransmitter receptors compared to its precursor, ergotamine. nih.govnih.gov This structural change results in a distinct pharmacological profile. While both ergotamine and DHE interact with a wide array of receptors, including serotonergic (5-HT), adrenergic (alpha), and dopaminergic (D) receptors, their affinities and activities at these sites differ. nih.govnih.gov

The modification generally leads to DHE having greater alpha-adrenergic antagonist activity and being a less potent arterial vasoconstrictor than ergotamine. medscape.comnih.govnih.govmedsafe.govt.nz Molecular dynamics simulations have shown that despite small structural differences, ergotamine binds more tightly to the 5-HT1B receptor with less fluctuation, which may explain why DHE is about 10-fold less potent at this specific receptor. acs.orgresearchgate.net DHE binds with high affinity to 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.govfda.govdrugbank.com Research has demonstrated that DHE's binding profile is concentration-dependent; at lower plasma concentrations, significant binding is seen primarily at 5-HT1B and 5-HT1D receptors, while at higher concentrations, it interacts with a broader range of serotonergic, adrenergic, and dopaminergic receptors. nih.gov

| Receptor | Dihydroergotamine (DHE) IC50 (nM) | Reference Compound | Reference IC50 (nM) |

|---|---|---|---|

| 5-HT1B | 0.58 | Serotonin (B10506) | 10,000 |

| Dopamine (B1211576) D2 | 0.47 | Butaclamol | 10,000 |

| α-adrenergic2B | 2.8 | (-)Epinephrine | 100,000 |

| 5-HT4E | 230 | Serotonin | Not specified |

| Dopamine D5 | 370 | SCH 23390 | 10,000 |

Data sourced from radioligand binding assays. frontiersin.org

Hydrogenation of the Ergoline Ring at the 9,10-Position

Exploration of Dihydroergotamine Derivatives in Research

Ongoing research has focused on synthesizing and evaluating derivatives of DHE to refine its therapeutic properties by altering its receptor interaction profile.

Further studies have investigated the specific interactions of 8'-OH-DHE. At 5-HT2B receptors, its binding was best described by a biphasic competition curve, and it displayed a high affinity with a Ki of 5 nM. nih.gov Both DHE and 8'-OH-DHE act as agonists at 5-HT2B and 5-HT2C receptors, with 8'-OH-DHE showing a pEC50 of 8.32 at the 5-HT2B receptor. nih.gov Chronic exposure to 8'-OH-DHE was found to cause a persistent desensitization of 5-HT2B receptors, a finding that may be relevant to its therapeutic actions. nih.gov

| Compound | Receptor | Activity (pEC50) |

|---|---|---|

| 8'-OH-DHE | 5-HT2B | 8.32 ± 0.09 |

| 8'-OH-DHE | 5-HT2C | 7.83 ± 0.06 |

Data represents agonist activity in respect to cGMP production in transfected fibroblasts. nih.gov

Researchers are actively exploring other derivatization strategies to modulate the receptor specificity of dihydroergotamine and its metabolites. The goal is to create new chemical entities with more favorable therapeutic profiles, such as enhanced selectivity for specific antimigraine receptor targets and reduced interaction with receptors associated with undesirable effects.

One research avenue focuses on creating derivatives of 8'-OH-DHE. google.com The objective of these modifications is to enhance the agonist activity at 5-HT1D and 5-HT1B receptors while simultaneously reducing the agonist activity at dopamine receptors, particularly the D2L and D4 subtypes, when compared to DHE. google.com Furthermore, specific substitutions on the parent 8'-OH-DHE molecule are being investigated to provide enhanced antagonist activity at other migraine-related receptors, including 5-HT2B and various adrenergic alpha receptors (α1A, α1D, α2A, α2B, and α2C). google.com Other computational studies, using molecular dynamics simulations, have made predictions for specific modifications to the DHE structure that could yield derivatives with more favorable binding energies and reduced structural fluctuations at the 5-HT1B receptor. acs.org

Research on 8'-Hydroxy-Dihydroergotamine Compounds and Their Receptor Binding

Broader Context within Lysergic Acid Derivative Synthesis Methodologies

The synthesis of dihydroergotamine is an example of the broader field of ergot alkaloid chemistry, which is centered around lysergic acid. Lysergic acid is the common structural precursor to the entire family of ergot alkaloids, a large group of fungal nitrogen metabolites derived from the fungus Claviceps purpurea. medscape.comnih.govcolab.wsnih.gov

The production of ergot alkaloids can be approached in several ways. The traditional method involves extraction from fungal fermentation cultures to obtain key starting materials like ergotamine or lysergic acid itself. nih.govresearchgate.net Dihydroergotamine is produced via a semisynthetic pathway, which utilizes a naturally derived precursor (ergotamine) and modifies it chemically through hydrogenation. nih.govresearchgate.net This is a common and efficient strategy for producing many ergot-based pharmaceuticals. researchgate.net

This semisynthetic approach contrasts with the total synthesis of the ergot alkaloid skeleton, which involves building the complex, tetracyclic ergoline structure from simple chemical precursors. researchgate.net The total synthesis of lysergic acid is a significant challenge in organic chemistry due to the molecule's multiple stereocenters and has been the subject of extensive research for decades. nih.govresearchgate.net Therefore, the semisynthesis of dihydroergotamine from readily available ergotamine represents a more commercially viable and established methodology within the larger landscape of lysergic acid derivative synthesis. google.com

Advanced Molecular and Receptor Pharmacology of Dihydroergotamine Tartrate

Serotonergic Receptor System Interactions

Dihydroergotamine's primary mechanism of action involves its interaction with serotonin (B10506) receptors. researchgate.net It demonstrates a wide range of affinities and activities across several 5-HT receptor subtypes, contributing to its multifaceted effects. nih.govihs-headache.org

Agonist Activity at 5-Hydroxytryptamine 1B (5-HT1B) Receptors

Dihydroergotamine (B1670595) acts as a potent agonist at 5-HT1B receptors. nih.govresearchgate.netresearchgate.net This interaction is a key component of its therapeutic action. The 5-HT1B receptors are located on the smooth muscle of cranial blood vessels. drugbank.com Agonist activity at these receptors is thought to induce vasoconstriction of dilated intracranial extracerebral blood vessels. researchgate.netdrugbank.com This vasoconstrictor effect is considered a significant factor in alleviating migraine pain. drugbank.com

Agonist Activity at 5-Hydroxytryptamine 1D (5-HT1D) Receptors

Similar to its action on 5-HT1B receptors, dihydroergotamine is a potent agonist at 5-HT1D receptors. nih.govresearchgate.netresearchgate.net These receptors are primarily located on trigeminal nerve endings. researchgate.net Activation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP). researchgate.net This inhibition of neurogenic inflammation is a crucial mechanism in its antimigraine effect. nih.govnih.gov

Experimental models have demonstrated that the agonist activity of dihydroergotamine at 5-HT1D receptors plays a role in inhibiting nociceptive signaling. drugbank.comnih.gov Studies in rats have shown that DHE can attenuate pain-related behavior in models of trigeminal neuropathic pain. nih.gov Pre-treatment with dihydroergotamine has been found to markedly attenuate neurogenic plasma protein extravasation in the dura mater following trigeminal ganglion stimulation, an effect mediated by 5-HT1B/1D receptors. nih.gov This suggests that DHE's interaction with these receptors on sensory fibers leads to the inhibition of peptide release and the blockade of neurogenic inflammation. nih.gov This action within the trigeminal nucleus caudalis helps to decrease afferent signaling to trigeminal sensory neurons, which contributes to central sensitization. drugbank.com

Agonist Activity at 5-Hydroxytryptamine 1F (5-HT1F) Receptors

Dihydroergotamine also exhibits agonist activity at 5-HT1F receptors. nih.govresearchgate.net While the triptans also have affinity for this receptor, the "ditans" are a class of drugs that selectively target the 5-HT1F receptor. sci-hub.sefrontiersin.org Unlike 5-HT1B and 5-HT1D receptor agonism, activation of 5-HT1F receptors does not cause vasoconstriction. frontiersin.org Instead, it is thought to primarily modulate neurotransmitter release in the brain. frontiersin.org The action of DHE on 5-HT1F receptors in the trigeminal nucleus caudalis further contributes to the inhibition of afferent signaling to trigeminal sensory neurons. drugbank.com

Interaction Spectrum with Other 5-Hydroxytryptamine Receptor Subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3)

Dihydroergotamine's pharmacological profile extends beyond the 5-HT1B, 1D, and 1F receptors, showing interactions with other subtypes as well.

5-HT1A Receptors: Dihydroergotamine is an agonist at 5-HT1A receptors. nih.gov This interaction may be associated with some of its side effects, such as nausea and dysphoria. researchgate.net

5-HT2C Receptors: Dihydroergotamine and its major metabolite, 8'-hydroxy-DHE, are competitive compounds and act as agonists at 5-HT2C receptors. nih.govnih.gov

5-HT3 Receptors: The interaction of dihydroergotamine with 5-HT3 receptors, which are ligand-gated ion channels, is less characterized compared to its effects on G-protein coupled 5-HT receptors. nih.gov

Investigation of 5-Hydroxytryptamine 2B (5-HT2B) Receptor Agonism

Investigations into the interaction of dihydroergotamine with 5-HT2B receptors have revealed that both DHE and its metabolite, 8'-hydroxy-DHE, are competitive agonists at this receptor subtype. nih.govnih.gov One study found that chronic exposure to 8'-hydroxy-DHE led to a persistent agonist-mediated desensitization of 5-HT2B receptors, which may be relevant to the therapeutic actions of the compound. nih.govnih.gov The agonistic effect on the 5-HT2B receptor is thought to contribute to its anti-migraine activity. researchgate.net

Table 1: Dihydroergotamine Tartrate Receptor Binding Affinities (Ki, nM)

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 0.4 |

| 5-HT1B | 0.7 |

| 5-HT1D | 0.5 |

| 5-HT1E | 1100 |

| 5-HT1F | 180 |

| 5-HT2A | 9.0 |

| 5-HT2C | 1.3 |

| r5-HT3 | >3700 |

| gp5-HT4 | 60 |

Data sourced from a study on the receptor pharmacology of ergotamine and dihydroergotamine. karger.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ergotamine |

| Serotonin (5-Hydroxytryptamine) |

| Calcitonin Gene-Related Peptide (CGRP) |

| 8'-hydroxy-DHE |

| Sumatriptan |

| Lasmiditan |

| LY334370 |

| PNU-109291 |

| PNU-142633 |

| Ketanserin |

| Methysergide |

| Methylergometrine |

Adrenergic Receptor System Interactions

Dihydroergotamine (DHE) exhibits a complex and significant interaction with the adrenergic nervous system, which is integral to its pharmacological profile. researchgate.netimpelpharma.com This interaction is characterized by its effects on various adrenergic receptor subtypes. DHE is a derivative of ergotamine, synthesized by reducing an unsaturated bond, a modification that significantly alters its pharmacological properties, including a notable increase in alpha-adrenergic antagonist activity. nih.govdovepress.com

Dihydroergotamine demonstrates broad antagonist activity across several alpha-adrenergic receptor subtypes. impelpharma.com Research indicates that DHE acts as a potent antagonist at α1- and α2-adrenergic binding sites. nih.gov Specifically, it behaves as an antagonist or a partial agonist with low efficacy at α1A, α1B, and α1D-adrenoceptor subtypes with nanomolar receptor affinity. nih.gov

Table 1: Dihydroergotamine (DHE) Interaction with Alpha-Adrenergic Receptors

| Receptor Subtype | Reported Activity | Reference |

|---|---|---|

| α1 | Antagonist | nih.gov |

| α1A | Antagonist / Low-Efficacy Partial Agonist | nih.govfrontiersin.org |

| α1B | Antagonist / Low-Efficacy Partial Agonist | nih.govfrontiersin.orgresearchgate.net |

| α1D | Antagonist / Low-Efficacy Partial Agonist | nih.gov |

| α2 | Antagonist | nih.gov |

| α2A | Antagonist | frontiersin.orgresearchgate.net |

| α2B | Agonist / Antagonist | frontiersin.orgresearchgate.net |

| α2C | Antagonist | frontiersin.orgresearchgate.net |

The structural modification of ergotamine to create dihydroergotamine results in significant differences in their interactions with the alpha-adrenergic system. nih.govmigrainecanada.org DHE is recognized as having a stronger and more potent alpha-adrenergic antagonism compared to ergotamine. researchgate.netimpelpharma.comnih.govdovepress.com This increased antagonist activity is a key differentiator between the two compounds. nih.gov

Table 2: Comparative pKi Values of Dihydroergotamine and Ergotamine at Adrenergic Receptors

| Receptor | Dihydroergotamine (pKi) | Ergotamine (pKi) | Reference |

|---|---|---|---|

| α1 | 7.97 | 7.92 | ihs-headache.org |

| α2 | 8.24 | 8.02 | ihs-headache.org |

Alpha-Adrenergic Antagonist Activities (α1, α2, α2A, α2B, α2C)

Dopaminergic Receptor System Interactions

Dihydroergotamine's pharmacological profile includes significant interactions with the dopaminergic system, acting on several dopamine (B1211576) receptor subtypes. researchgate.net

Dihydroergotamine demonstrates a complex pattern of activity at dopamine receptors. It is a potent agent at dopamine D2 receptors. nih.gov Recent functional assays using β-arrestin recruitment have shown that at a concentration of 10 μM, DHE exhibits agonist activity at D2 and D5 receptors, while simultaneously showing antagonist activity at D1, D3, and D4 receptors. frontiersin.orgresearchgate.net Specifically, DHE binds with high affinity to the D2L and D3 receptors. researchgate.net The interaction with D2-like receptors, which include D2, D3, and D4 subtypes, is generally inhibitory to adenylyl cyclase. The binding affinity (pKi) of dihydroergotamine for the D2 receptor has been reported to be high. ihs-headache.org Radioligand binding assays have confirmed DHE's strong binding to the D2 receptor with a half-maximal inhibitory concentration (IC50) of 0.47 nM. researchgate.net In contrast, it displays only moderate affinity for dopamine D1 sites. nih.gov

Table 3: Dihydroergotamine (DHE) Interaction with Dopamine Receptors

| Receptor Subtype | Reported Activity | Binding Affinity (pKi/IC50) | Reference |

|---|---|---|---|

| D1 | Antagonist, Moderate Affinity | - | nih.govfrontiersin.orgresearchgate.net |

| D2 | Agonist, High Affinity | pKi: 8.52 / IC50: 0.47 nM | nih.govfrontiersin.orgresearchgate.netihs-headache.org |

| D2L | Agonist | - | researchgate.net |

| D3 | Antagonist, Agonist Activity | - | researchgate.netfrontiersin.orgresearchgate.net |

G Protein-Coupled Receptor (GPCR) Signaling and Transduction Mechanisms

The diverse pharmacological effects of dihydroergotamine are rooted in its interactions with multiple G protein-coupled receptors (GPCRs). nih.gov The binding of a ligand like DHE to a GPCR initiates a cascade of intracellular events. nih.gov

When a ligand such as dihydroergotamine binds to a GPCR, it induces a conformational change in the receptor's structure. wikipedia.org This structural shift is transmitted from the extracellular ligand-binding domain through the transmembrane helices to the intracellular side of the receptor. nih.govnih.gov The most significant of these changes is an outward movement of the cytoplasmic portions of transmembrane helices 5 and 6 (TM5 and TM6). wikipedia.orgelifesciences.org

This conformational change allows the GPCR to function as a guanine (B1146940) nucleotide exchange factor (GEF). wikipedia.org It then activates an associated heterotrimeric G protein by facilitating the exchange of bound guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. wikipedia.org Following this exchange, the Gα subunit (with GTP bound) dissociates from the Gβγ dimer, and both components can then interact with and modulate the activity of various downstream intracellular effector proteins, such as adenylyl cyclase, to continue the signaling cascade. wikipedia.org DHE's interaction with various GPCRs, such as adrenergic and dopaminergic receptors, triggers these signaling pathways, leading to its complex pharmacological actions. researchgate.netihs-headache.org For instance, its activity at D2-like receptors leads to the inhibition of adenylyl cyclase through coupling with Gi/o proteins.

Modulation of Downstream Effectors (e.g., Adenylate Cyclase Activity)

Dihydroergotamine (DHE) exerts its pharmacological effects by interacting with multiple receptor types, which in turn modulate various downstream intracellular signaling pathways. A key downstream effector influenced by DHE's receptor binding is adenylate cyclase. The modulation of adenylate cyclase activity is a crucial consequence of DHE's interaction with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

DHE's therapeutic activity in migraine is largely attributed to its agonist effects at 5-HT1D receptors. ncats.io These receptors are coupled to inhibitory G proteins (Gi/Go). drugbank.com Upon activation by DHE, the Gi/Go proteins inhibit the activity of adenylate cyclase. drugbank.com This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP), a secondary messenger involved in numerous cellular processes. The reduction in cAMP levels is thought to contribute to the inhibition of proinflammatory neuropeptide release from sensory nerve endings of the trigeminal system, a key mechanism in migraine pathophysiology. ncats.iodrugbank.com

Furthermore, DHE's interaction with other 5-HT receptors, such as 5-HT1B, also involves the inhibition of adenylate cyclase activity through Gi/Go protein coupling. drugbank.com This action contributes to the vasoconstriction of cranial blood vessels, another proposed mechanism for its anti-migraine efficacy. drugbank.com In addition to its effects on 5-HT receptors, DHE's complex pharmacology includes interactions with adrenergic and dopaminergic receptors, which can also influence adenylate cyclase activity and other downstream signaling cascades. ncats.ionih.gov Recent research has also highlighted DHE's ability to repress ATP-mediated sensitization of trigeminal ganglion neurons, further underscoring its multifaceted modulation of downstream signaling pathways relevant to migraine. jpccr.eu

High-Throughput Beta-Arrestin Recruitment Assays for Comprehensive Receptor Profiling

To gain a more comprehensive understanding of dihydroergotamine's (DHE) broad receptor pharmacology, modern high-throughput screening methods, such as β-arrestin recruitment assays, have been employed. nih.gov β-arrestins are ubiquitously expressed proteins that play a critical role in cell signaling by being recruited to G protein-coupled receptors (GPCRs) following ligand binding. nih.gov These assays provide a functional measure of receptor activity and have been instrumental in updating the pharmacological profile of DHE. nih.gov

A study utilizing the PathHunter® β-arrestin enzyme fragment complementation technology screened the functional receptor activity of DHE against a large panel of 168 GPCRs. nih.gov This high-throughput approach confirmed the extensive receptor profile of DHE, demonstrating significant agonist or antagonist activity at numerous receptors. nih.gov The assay principle involves the fusion of a fragment of β-galactosidase to the GPCR and the other fragment to β-arrestin. researchgate.net Ligand-induced recruitment of β-arrestin to the receptor facilitates the complementation of the enzyme fragments, generating a detectable signal. researchgate.net

The results from such assays have provided valuable data on DHE's interactions with various serotonin, dopamine, and adrenergic receptors, which are all implicated in the pathophysiology of migraine. nih.govresearchgate.net For instance, these studies have quantified DHE's agonist activity at several 5-HT receptor subtypes, which is central to its therapeutic effect. nih.gov

Table 1: DHE Functional Receptor Activity via β-Arrestin Recruitment Assay

| Receptor | Activity Type | Significance |

|---|---|---|

| 5-HT1A | Agonist | >30% activity |

| 5-HT1B | Agonist | >30% activity |

| 5-HT1D | Agonist | >30% activity |

| 5-HT2A | Agonist | >30% activity |

| α2A-adrenergic | Antagonist | >50% inhibition |

| D2 | Agonist | >30% activity |

This table is based on findings from high-throughput β-arrestin recruitment assays. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound

The pharmacological profile of dihydroergotamine (DHE) is intrinsically linked to its chemical structure, a semi-synthetic hydrogenated ergot alkaloid. ncats.io Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular features responsible for its diverse receptor interactions and therapeutic effects.

A key structural modification that differentiates DHE from its parent compound, ergotamine, is the reduction of the double bond at the 9,10-position of the ergoline (B1233604) ring. nih.gov This hydrogenation significantly alters its pharmacological properties, resulting in a compound with greater α-adrenergic antagonist activity and reduced arterial vasoconstrictor and emetic potential compared to ergotamine. nih.gov This structural change is a prime example of how a specific modification can modulate the activity profile of a molecule.

SAR studies have also highlighted the importance of the stereochemistry of the lysergic acid moiety. The d-isomers of lysergic acid are generally inactive, indicating that the specific three-dimensional arrangement of the molecule is critical for its biological activity. gpatindia.com

Preclinical Pharmacodynamics and Pharmacokinetics of Dihydroergotamine Tartrate

Absorption and Distribution in Experimental Models

Bioavailability and Systemic Exposure in Animal Studies

Dihydroergotamine (B1670595) (DHE) demonstrates variable absorption and bioavailability that is highly dependent on the route of administration in animal models. Oral bioavailability is exceptionally low, estimated to be less than 1%, due to significant first-pass metabolism in the liver. ihs-headache.orgeur.nlresearchgate.net Studies in rats have shown that while DHE is absorbed from the gastrointestinal tract, its systemic availability is modest. aaem.pl In contrast, parenteral routes such as intramuscular and intravenous administration result in 100% bioavailability. nih.govnih.gov

Intranasal administration has been explored as a non-invasive alternative to injections. In animal models, nasal delivery has shown more promising bioavailability compared to the oral route, although it can be variable. nih.gov For instance, in cynomolgus monkeys, nasal absorption was found to be relatively rapid. sterimaxinc.com The bioavailability of intranasal DHE is approximately 40%. ihs-headache.orgnih.govnih.gov

The systemic exposure to DHE is also influenced by its high protein binding capacity, which is approximately 93%. semanticscholar.orgfda.gov This extensive binding to plasma proteins can affect the distribution and elimination of the compound.

Table 1: Bioavailability of Dihydroergotamine by Route of Administration in Animal Models

| Route of Administration | Bioavailability | Key Findings |

|---|---|---|

| Oral | < 1% | Extremely low due to extensive first-pass metabolism. ihs-headache.orgeur.nlresearchgate.net |

| Intravenous (IV) | 100% | Complete systemic availability. nih.govnih.gov |

| Intramuscular (IM) | 100% | Complete systemic availability. nih.govnih.gov |

| Intranasal | ~40% | Offers a non-invasive alternative with moderate bioavailability. ihs-headache.orgnih.govnih.gov |

Blood-Brain Barrier Permeation Studies (In Vitro and Animal Models)

The ability of dihydroergotamine to cross the blood-brain barrier (BBB) is a critical aspect of its mechanism of action in the central nervous system. Studies have confirmed that DHE can indeed permeate the BBB. aaem.pl Research in cat models using radiolabeled ³H-dihydroergotamine demonstrated its distribution within the central nervous system. aaem.pl The highest concentration of the drug was found in the mesencephalon, particularly in the dorsal raphe nucleus, with lower levels detected in the brain stem, spinal cord, and the gray matter of the cerebral cortex. aaem.pl This distribution pattern is significant as these areas are implicated in the pathophysiology of migraine.

Tissue Distribution Profiles in Animal Models

Following administration, dihydroergotamine exhibits a wide distribution throughout the body. The apparent steady-state volume of distribution is approximately 800 liters, indicating extensive tissue uptake. sterimaxinc.comdrugbank.comfda.report As mentioned in the previous section, studies in cats have provided detailed insights into its distribution within the central nervous system, showing a high affinity for specific brain regions like the mesencephalon. aaem.pl The extensive tissue distribution contributes to the prolonged therapeutic effects observed with DHE.

Metabolism and Biotransformation Pathways

Hepatic Metabolism and First-Pass Effects in Preclinical Models

Dihydroergotamine undergoes extensive metabolism, primarily in the liver. nih.govdrugbank.comfda.report This hepatic metabolism is responsible for the significant first-pass effect observed after oral administration, leading to very low oral bioavailability. researchgate.netnih.govnih.gov The primary enzyme responsible for the metabolism of DHE is cytochrome P450 3A4 (CYP3A4). semanticscholar.orgdrugs.com The extensive hepatic clearance results in the majority of the drug and its metabolites being eliminated through biliary excretion into the feces. nih.govfda.report

Identification and Characterization of Active Metabolites (e.g., 8'-β-Hydroxy Dihydroergotamine)

Several metabolites of dihydroergotamine have been identified, with 8'-β-hydroxydihydroergotamine being the major and most significant active metabolite. nih.govdrugbank.comfda.report This metabolite is present in plasma at concentrations 5 to 7 times higher than the parent compound. nih.govdrugbank.com Importantly, 8'-β-hydroxydihydroergotamine exhibits a pharmacological profile similar to dihydroergotamine, with equivalent potency at adrenergic and 5-HT receptors. drugbank.comfda.report

Table 2: Major Metabolites of Dihydroergotamine

| Metabolite | Significance | Key Characteristics |

|---|---|---|

| 8'-β-Hydroxy Dihydroergotamine | Major active metabolite | Plasma concentrations 5-7 times higher than DHE; equipotent at adrenergic and 5-HT receptors. nih.govdrugbank.comfda.report |

| Dihydrolysergic acid | Minor metabolite | nih.govdrugbank.com |

| Dihydrolysergic amide | Minor metabolite | nih.govdrugbank.com |

| Oxidative proline ring-opened metabolite | Minor metabolite | nih.govdrugbank.com |

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Metabolism

The metabolism of dihydroergotamine is significantly influenced by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a pivotal role. nih.govnih.govdrugs.com Studies have demonstrated that DHE is extensively metabolized, primarily by the CYP3A4 isoenzyme. drugs.com This metabolic process is crucial for the clearance of the drug from the body.

In preclinical models, particularly in rats, the cytochrome P-450 isozyme induced by macrolide antibiotics, which is similar to the human CYP3A4, has shown a high affinity for binding and metabolizing DHE. nih.gov However, research also suggests the involvement of other cytochrome P-450 proteins in the metabolism of DHE. nih.gov

Furthermore, in vitro studies using rat liver microsomes have shown that dihydroergotamine can act as an inhibitor of CYP3A4 activity in a dose-dependent manner. nih.govdrugbank.com This inhibitory effect highlights the complex interaction of DHE with the CYP450 system, where it acts as both a substrate and an inhibitor. drugbank.comfda.govsterimaxinc.com The potential for drug interactions is significant, as co-administration with potent CYP3A4 inhibitors can lead to increased plasma concentrations of DHE. drugs.comdrugs.com

Formation of Minor Metabolites (e.g., Dihydrolysergic Acid, Dihydrolysergic Amide)

While the major metabolic pathway of dihydroergotamine leads to the formation of 8'-β-hydroxydihydroergotamine, several minor metabolites are also produced. nih.govfda.govdrugs.com These include dihydrolysergic acid and dihydrolysergic amide. nih.govfda.govdrugs.com Another minor metabolite is formed through the oxidative opening of the proline ring. drugbank.comnih.govfda.govdrugs.comfda.gov

Excretion Routes in Animal Models

The elimination of dihydroergotamine and its metabolites from the body occurs through specific excretion routes, which have been characterized in various animal models.

Biliary Elimination and Fecal Excretion Predominance

The primary route of excretion for dihydroergotamine is via the bile, leading to elimination in the feces. nih.govfda.govfda.govbauschhealth.comsterimaxinc.comfda.gov This has been consistently observed across different animal species. In studies involving radiolabeled dihydroergotamine in rats, biliary excretion was identified as the predominant pathway for the excretion of radioactivity following both intravenous and intranasal administration. nih.gov Similarly, in rabbits, biliary elimination is the main route, with a significant portion of the administered radioactivity recovered in the feces. nih.gov

Renal Excretion Characteristics

Renal excretion plays a less significant role in the elimination of unchanged dihydroergotamine. nih.govfda.govfda.gov In intramuscular studies, only a small percentage of the administered dose is excreted in the urine as the parent drug. nih.govfda.govbauschhealth.com For instance, after intramuscular injection, approximately 6% to 7% of unchanged dihydroergotamine is found in the urine. nih.govfda.govfda.govfda.govtrudhesa.com The renal clearance of dihydroergotamine appears to be consistent regardless of the route of administration. fda.govfda.govfda.govbauschhealth.comfda.govtrudhesa.com

Pharmacological Duration of Action in Preclinical Settings

The duration of action of dihydroergotamine is a key aspect of its pharmacological profile and has been investigated in preclinical in vitro models.

In Vitro Studies on Duration of Action

In vitro experiments using isolated canine saphenous and femoral veins have provided insights into the prolonged effects of dihydroergotamine. nih.gov These studies have shown that dihydroergotamine induces venoconstriction that can persist for several hours, even after the drug has been removed from the bathing solution. nih.gov This sustained effect suggests a slow dissociation from its receptor binding sites. neurology.org The contractile responses of human isolated coronary arteries to dihydroergotamine were also found to be sustained over a 90-minute period even after repeated washings, in contrast to other compounds that showed a rapid decline. ahajournals.org This persistent action at the tissue level contributes to its long-lasting pharmacological effects. neurology.org

Correlation of Receptor Binding with Observed Pharmacological Effects in Animal Models

Dihydroergotamine (DHE) exhibits a complex and broad pharmacological profile due to its interaction with multiple receptor subtypes, which explains its diverse effects observed in preclinical animal models. nih.gov The therapeutic activity of dihydroergotamine in migraine is primarily attributed to its agonist effect at 5-HT1D receptors. ncats.io The chemical structure of DHE is similar to that of naturally occurring neurotransmitters such as epinephrine, norepinephrine (B1679862), dopamine (B1211576), and serotonin (B10506), leading to its binding to a wide array of receptors. nih.gov This extensive receptor interaction profile is believed to be responsible for its antimigraine effects, which involve more than just vasoconstriction. nih.gov

The antimigraine action of DHE is thought to result from its inhibitory effects on neurogenic inflammation and neuronal transmission, not solely from vasoconstriction. nih.gov In animal models, DHE has been shown to inhibit dural plasma extravasation following trigeminal ganglion stimulation. doi.org This effect is likely mediated by its agonist activity at 5-HT1B and 5-HT1D receptors, which are located on trigeminal nerve endings, leading to an inhibition of the release of proinflammatory neuropeptides. ncats.ioresearchgate.net Furthermore, DHE may block the trigeminovascular pathway centrally. doi.org In a cat model, the highest binding density of radiolabeled dihydroergotamine was observed in the mesencephalon, particularly in the dorsal raphe nucleus, as well as in the brain stem and spinal cord. aaem.pl

Dihydroergotamine's interaction with various receptor systems has been quantified through receptor binding studies. These affinities correlate with specific pharmacological effects observed in animal models.

Serotonin (5-HT) Receptors: DHE is a potent agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F receptors. nih.gov Its high affinity for 5-HT1B and 5-HT1D receptors is central to its antimigraine effects. researchgate.netresearchgate.net Activation of 5-HT1B receptors on intracranial blood vessels leads to vasoconstriction, particularly in the carotid vascular bed, which has been observed in animal studies. ncats.iodoi.org The activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of proinflammatory neuropeptide release. ncats.ioresearchgate.net DHE also binds to 5-HT2A and 5-HT2C receptors. ncats.io The agonist actions of DHE and its major metabolite, 8′-hydroxy-DHE, at 5-HT2B and 5-HT2C receptors may also contribute to its therapeutic efficacy. nih.gov In rat dorsal raphe nucleus slices, both DHE and 8'-OH-DHE inhibited the firing of serotoninergic neurons, an effect mediated by 5-HT1A receptors. ncats.io

Adrenergic Receptors: Dihydroergotamine exhibits greater alpha-adrenergic antagonist activity compared to ergotamine. nih.gov It binds to α2A, α2B, and α1 receptors. ncats.io The interaction with α-adrenoceptors, in addition to 5-HT1 receptors, contributes to the inhibition of the vasodepressor sensory CGRPergic outflow. aaem.pl In therapeutically relevant concentrations, DHE acts as an agonist at α-adrenoceptors. ihs-headache.org

Dopamine Receptors: DHE also has a high affinity for dopamine D2L and D3 receptors. ncats.ioresearchgate.net The interaction with dopaminergic receptors is thought to be responsible for some of its side effects, such as nausea and vomiting. researchgate.net In a study on Wistar rats, long-term oral administration of DHE led to changes in the concentration of monoaminergic neurotransmitters, including dopamine, in brain structures responsible for motor functions, which correlated with an observed increase in motor activity. aaem.pl

The following tables provide an overview of the receptor binding affinities of dihydroergotamine and the correlation with its pharmacological effects in animal models.

Table 1: Receptor Binding Profile of Dihydroergotamine

| Receptor Subtype | Binding Affinity (pKi) | Species/Tissue |

| 5-HT1A | 8.2 | Rat Brain |

| 5-HT1B | 8.1 | Rat Brain |

| 5-HT1D | 8.5 | Bovine Caudate |

| 5-HT2A | 7.9 | Rat Cortex |

| 5-HT2C | 7.4 | Porcine Choroid Plexus |

| α1-adrenergic | 7.6 | Rat Brain |

| α2-adrenergic | 8.2 | Rat Brain |

| Dopamine D2 | 8.2 | Rat Striatum |

| Data sourced from multiple studies and may represent approximate values. doi.orgihs-headache.org |

Table 2: Correlation of Receptor Binding and Pharmacological Effects in Animal Models

| Receptor Target | Observed Pharmacological Effect in Animal Models |

| 5-HT1B/1D | Inhibition of dural plasma extravasation after trigeminal ganglion stimulation in rats. doi.org Vasoconstriction of carotid vascular bed. doi.org Inhibition of proinflammatory neuropeptide release. ncats.io |

| 5-HT1A | Inhibition of serotoninergic neuron firing in the rat dorsal raphe nucleus. ncats.io |

| 5-HT2B/2C | Agonist activity in transfected fibroblasts, potential relevance to antimigraine effects. nih.gov |

| α-Adrenergic | Inhibition of vasodepressor sensory CGRPergic outflow in rats. aaem.pl |

| Dopamine D2/D3 | Changes in monoaminergic neurotransmitter levels and increased motor activity in Wistar rats. aaem.pl |

Neurobiological and Cellular Mechanisms in Preclinical Models of Dihydroergotamine Tartrate

Modulation of Trigeminal System Pathways

The trigeminovascular system is a critical player in the pathophysiology of migraine. Dihydroergotamine (B1670595) exerts significant influence over this system through multiple actions.

Inhibition of Trigeminal Nucleus Caudalis Transmission

The trigeminal nucleus caudalis (TNC) is a key relay station for nociceptive information from the cranial dura mater. Studies in animal models have demonstrated that DHE can inhibit the activation of central trigeminal neurons. oup.com For instance, in cats, intravenous administration of DHE has been shown to block the activation of the TNC, thereby inhibiting the release of pro-inflammatory prostaglandins (B1171923) from glial cells. oup.comaaem.pl This central inhibitory action is crucial as it occurs independently of DHE's peripheral effects, suggesting a direct impact on central pain processing pathways. oup.com Research has shown that DHE can inhibit second-order trigeminal neurons in the trigeminocervical complex, pointing to a neural mode of action. nih.gov

Effects on Afferent Signaling to Trigeminal Sensory Neurons

Dihydroergotamine's influence extends to the primary afferent neurons of the trigeminal system. It has been shown to repress ATP-mediated sensitization of trigeminal ganglion neurons. aaem.pl This action is significant as ATP is a key molecule involved in peripheral sensitization and the generation of pain signals.

Impact on Neurogenic Inflammation and Peptide Release

A hallmark of migraine pathophysiology is neurogenic inflammation, a process involving the release of vasoactive neuropeptides from trigeminal nerve endings. Dihydroergotamine effectively counteracts this process. Preclinical studies have consistently shown that DHE blocks neurogenic plasma protein extravasation in the dura mater. nih.gov This is achieved, in part, by inhibiting the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and key mediator of neurogenic inflammation. nih.govresearchgate.netnih.gov In rat models, DHE has been observed to decrease the elevated plasma levels of CGRP during electrical stimulation of the trigeminal ganglion. nih.govresearchgate.net This inhibition of CGRP release is thought to be mediated through its action on presynaptic 5-HT1D receptors on trigeminal nerve terminals. nih.govresearchgate.net

Regulation of Monoaminergic Neurotransmission in Central Nervous System Models

Beyond the trigeminal system, dihydroergotamine's broad receptor profile allows it to modulate various neurotransmitter systems within the central nervous system (CNS). aaem.pl Its structural similarity to biogenic amines like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) underlies its complex pharmacological actions. aaem.pl

Serotonergic Neurotransmission Modulation

Dihydroergotamine exhibits a high affinity for multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. aaem.pl Its agonist activity at 5-HT1B/1D receptors is considered a primary mechanism for its anti-migraine effects, leading to both cranial vasoconstriction and inhibition of neuropeptide release. researchgate.netresearchgate.net Studies in Wistar rats have shown that DHE administration can modulate serotonergic neurotransmission in various brain structures, with the exception of the hippocampus. aaem.plresearchgate.net

Noradrenergic Neurotransmission Modulation

Table 1: Summary of Dihydroergotamine Tartrate's Preclinical Mechanistic Actions

| System | Mechanism | Key Findings in Preclinical Models | Primary Receptor Targets |

|---|---|---|---|

| Trigeminal System | Inhibition of Trigeminal Nucleus Caudalis (TNC) Transmission | Blocks activation of central trigeminal neurons. oup.com | - |

| Effects on Afferent Signaling | Represses ATP-mediated sensitization of trigeminal ganglion neurons. aaem.pl | - | |

| Impact on Neurogenic Inflammation | Blocks plasma protein extravasation in the dura mater. nih.gov Inhibits the release of Calcitonin Gene-Related Peptide (CGRP). nih.govresearchgate.net | 5-HT1D | |

| Central Nervous System | Serotonergic Modulation | Modulates serotonergic neurotransmission in various brain regions. aaem.plresearchgate.net | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C |

| Noradrenergic Modulation | Modulates noradrenergic neurotransmission. aaem.plresearchgate.net | Adrenergic receptors |

Alterations in Neurotransmitter and Metabolite Concentrations in Brain Structures

Long-term administration of this compound in preclinical models has been shown to significantly alter the concentrations of monoaminergic neurotransmitters and their metabolites in key brain structures responsible for cognitive and motor functions. aaem.plnih.gov In a study involving adult male Wistar rats, High-Performance Liquid Chromatography (HPLC) was used to measure these changes after six weeks of DHE administration. aaem.plaaem.pl

The investigation revealed notable changes in the levels of noradrenaline, dopamine, serotonin, and their metabolites in the prefrontal cortex, striatum, cerebellum, and spinal cord. aaem.plmdpi.com However, no significant changes were observed in the hippocampus. aaem.plresearchgate.netnih.gov Specifically, a significant alteration in dopamine levels was recorded in the striatum of the rats studied. aaem.pl These findings demonstrate that DHE can modulate noradrenergic, serotonergic, and dopaminergic neurotransmission within specific regions of the central nervous system. aaem.plresearchgate.net

Table 1: Summary of Dihydroergotamine's Effect on Neurotransmitter Concentrations in Rat Brain Structures

| Brain Structure | Effect on Monoaminergic Neurotransmitters & Metabolites |

|---|---|

| Prefrontal Cortex | Changes Observed |

| Hippocampus | No Changes Observed |

| Striatum | Changes Observed (Significant differences in Dopamine levels) |

| Cerebellum | Changes Observed |

| Spinal Cord | Changes Observed |

Data sourced from studies on Wistar rats following 6-week DHE administration. aaem.plnih.govaaem.pl

Investigations into Behavioral and Cognitive Effects in Animal Models

Spatial Behavior and Memory Assessments (e.g., Morris Water Maze in Rats)

The effect of this compound on spatial learning and memory has been evaluated using the Morris Water Maze test in rats. aaem.plnih.gov In these preclinical studies, adult male Wistar rats were administered DHE for six weeks before being tested. nih.govaaem.pl The results from these assessments indicated that DHE administration did not have a discernible influence on the learning processes or on spatial memory. aaem.plresearchgate.netnih.gov The rats treated with DHE performed similarly to the control group in the tasks designed to assess their ability to learn and remember the location of a hidden platform. aaem.pl While DHE has been shown to reverse memory impairment in a scopolamine-induced amnesia model, the primary studies focusing on its direct effect show no significant impact on baseline spatial memory. mdpi.com

Motor Activity and Locomotion Studies in Rodents

Contrary to its effects on memory, this compound has been observed to have a significant impact on motor activity in rodent models. aaem.plnih.gov In studies where rats were evaluated in the Morris Water Maze, a notable increase in motor activity and locomotion was observed in the animals that received DHE. researchgate.netnih.govaaem.pl This increase in movement was apparent in both cued (visible platform) and non-cued (hidden platform) behavioral tasks. aaem.plnih.gov The heightened locomotion is believed to be supported by DHE's ability to modulate noradrenergic, serotonergic, and dopaminergic neurotransmission in brain structures that regulate motor functions. aaem.plresearchgate.net

Table 2: Behavioral and Cognitive Effects of Dihydroergotamine in Rodent Models

| Assessment Area | Test Model | Finding in Preclinical Studies |

|---|---|---|

| Spatial Learning & Memory | Morris Water Maze | No significant influence on learning or memory. aaem.plresearchgate.netnih.gov |

Cellular and Subcellular Mechanisms of Action

Direct Stimulatory Effects on Smooth Muscle

This compound exerts a direct stimulatory effect on the smooth muscle of peripheral and cranial blood vessels. medscape.com This action is a core component of its pharmacological mechanism. medscape.com The effect is primarily mediated through its agonist activity at specific serotonin receptors, particularly the 5-HT1b receptors located in the smooth muscle of cranial vasculature. drugbank.com Activation of these receptors leads to vasoconstriction, counteracting the vasodilation that occurs during certain neurovascular events. researchgate.netdrugbank.com Furthermore, DHE's interaction with alpha-adrenergic receptors contributes to this vasoconstrictive effect. researchgate.netmedscape.com This direct action on vascular smooth muscle cells is a key mechanism underlying its therapeutic applications. researchgate.netdrugbank.com

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dopamine |

| Serotonin (5-hydroxytryptamine, 5-HT) |

| Noradrenaline (Norepinephrine) |

| Adrenaline |

| Scopolamine |

| Pyrilamine |

| Famotidine |

| Metoprine |

| 8-chlorotheophylline |

Investigation of Vasoconstrictor Effects in Specific Vascular Beds (e.g., carotid, arteriovenous anastomoses) in Animal Models

Dihydroergotamine (DHE) demonstrates notable vasoconstrictor properties, particularly within the carotid vascular bed, a phenomenon extensively studied in various animal models. ihs-headache.orgdoi.org This selective action is a key component of its proposed mechanism in treating migraine.

In anesthetized dogs, intracarotid infusions of DHE have been shown to cause a dose-dependent reduction in external carotid blood flow. nih.gov Specifically, doses ranging from 5.6 to 31 μ g/min resulted in a decrease of up to 49±5%. nih.gov This vasoconstriction is primarily mediated by both 5-HT1B/1D receptors and α2-adrenoceptors. nih.govscispace.com The involvement of these receptors was confirmed in studies where the simultaneous blockade of both receptor types abolished the carotid vascular effects of DHE. nih.govscispace.com

Further investigations in pigs have elaborated on the distribution of this vasoconstriction. Intravenous administration of DHE led to a dose-dependent reduction in blood flow through arteriovenous anastomoses (AVAs) within the carotid circulation. nih.gov This shunting of blood away from the AVAs resulted in an increase in nutrient blood flow to the tissues. nih.gov This selective constriction of AVAs is considered a significant factor in its therapeutic effect. ihs-headache.orgdoi.org Studies in pigs have shown that DHE can reverse the increase in carotid blood flow induced by human α-CGRP, a neuropeptide implicated in migraine pathophysiology. eur.nl

The vasoconstrictor action of DHE is more pronounced on large arteries and veins compared to arterioles, which are the primary resistance vessels. ihs-headache.org This characteristic contributes to its specific effects on cephalic blood flow without significantly impacting cerebral blood flow in many instances. ihs-headache.orgdoi.org Animal models, including those involving dogs, pigs, cats, and monkeys, have consistently demonstrated this selective vasoconstrictor action in the carotid vascular bed. nih.govscispace.com

Reversal of Central Sensitization in Animal Models

Central sensitization is a phenomenon implicated in the progression and chronification of migraine, leading to symptoms like cutaneous allodynia. nih.gov Preclinical studies suggest that dihydroergotamine (DHE) may have a significant role in counteracting this process. In an animal model, DHE was shown to reverse established central sensitization, a feat that a triptan was unable to achieve. nih.gov This suggests a distinct mechanism of action for DHE compared to other acute migraine therapies.

The ability of DHE to reverse central sensitization is thought to be linked to its interaction with various receptors in the central nervous system. nih.gov The blockade of transmission in the trigeminal nucleus caudalis is a proposed mechanism through which DHE exerts this effect. dovepress.com The trigeminal nucleus caudalis is a key site for the processing of sensory information from the head and face, and its sensitization is a critical step in the development of migraine pain and associated symptoms.

Further evidence for the central action of DHE comes from studies showing its ability to inhibit dural plasma extravasation following trigeminal ganglion stimulation in rats. doi.org This effect may be coupled to the blockade of neuropeptide release from perivascular nerves. ihs-headache.org By modulating these central pain pathways, DHE can potentially alleviate the persistent neuronal hyperexcitability that characterizes central sensitization.

Effects on Histamine (B1213489) Levels and Release Mechanisms in Experimental Systems

Recent research has uncovered a novel mechanism of action for dihydroergotamine (DHE) involving the histaminergic system. In a study using Wistar rats, intraperitoneal administration of DHE was found to increase histamine levels in the hippocampus. nih.govmdpi.com This effect was observed one hour after administration but was not sustained at the five-hour mark, suggesting a transient effect possibly linked to the peak plasma concentration of DHE. mdpi.comresearchgate.net

The proposed mechanism for this increase in histamine is the inhibition of histamine N-methyltransferase (HNMT), an enzyme responsible for the degradation of histamine in the brain. mdpi.com By inhibiting HNMT, DHE leads to an accumulation of histamine in specific brain regions. mdpi.com

The functional significance of this finding was explored in a scopolamine-induced amnesia model in rats. DHE was shown to reverse the memory impairment caused by scopolamine. nih.govmdpi.com Importantly, this pro-cognitive effect of DHE was blocked by pre-treatment with pyrilamine, a histamine H1 receptor antagonist. nih.govmdpi.com This indicates that the memory-enhancing effects of DHE in this model are mediated through the histaminergic system.

Advanced Analytical and Bioanalytical Methodologies in Dihydroergotamine Tartrate Research

Chromatographic Techniques

Chromatography, a powerful separation science, is indispensable in the analysis of dihydroergotamine (B1670595) tartrate and its related compounds. Various chromatographic methods have been developed and optimized for different analytical challenges.

High Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the precise quantification of dihydroergotamine and its metabolites in various matrices, including pharmaceutical preparations and biological fluids. nih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed mode, offering excellent separation capabilities. researchgate.net

In a typical RP-HPLC setup, a C18 or a phenyl-based column is used as the stationary phase. researchgate.netgoogle.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the pH adjusted to optimize the separation and stability of the analytes. researchgate.netsci-hub.box For instance, a mobile phase of acetonitrile and water (50:50, v/v) adjusted to pH 3 has been successfully used. researchgate.netsci-hub.box The flow rate is typically maintained around 1.0 to 1.5 mL/min. researchgate.netgoogle.com

Researchers have developed sensitive and specific HPLC methods for the simultaneous determination of dihydroergotamine and its main metabolite, 8'-hydroxydihydroergotamine, in human plasma. nih.gov These methods often involve liquid-liquid extraction for sample cleanup followed by analysis on a C18 column and detection by tandem mass spectrometry, achieving low limits of quantitation in the picogram per milliliter range. researchgate.net The in vitro metabolism of dihydroergotamine has also been investigated using HPLC coupled with mass spectrometry (HPLC-MS/MS) to analyze metabolites formed in reactions with rat liver microsomes. researchgate.net

The following table summarizes typical HPLC conditions for dihydroergotamine analysis:

| Parameter | Condition | Source |

| Column | Inertsil ODS-3 C18 (150 mm × 4.6 mm, 3 μm) | google.com |

| Mobile Phase | Acetonitrile:Water (50:50, v/v), pH 3 | researchgate.net |

| Flow Rate | 1.5 mL/min | google.com |

| Detection | UV at 220 nm | google.com |

| Column Temperature | 25°C | google.com |

High-Performance Thin-Layer Chromatography (HPTLC) for Multi-Component Analysis and Stability Studies

High-Performance Thin-Layer Chromatography (HPTLC) offers a versatile and efficient alternative for the analysis of dihydroergotamine, particularly in multi-component formulations and for stability-indicating assays. mdpi.com This technique allows for the simultaneous analysis of multiple samples, making it cost-effective and rapid. researchgate.net

For the separation of dihydroergotamine from other active ingredients and degradation products, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. researchgate.net A suitable developing system, or mobile phase, is crucial for achieving good separation. For example, a mixture of ethyl acetate, ethanol, and ammonia (B1221849) has been used effectively. researchgate.net

HPTLC methods have been validated for their ability to serve as stability-indicating assays. mdpi.com Forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, and oxidation, are performed to demonstrate that the method can effectively separate the intact drug from its degradation products. mdpi.com Research has shown that dihydroergotamine is susceptible to degradation under acidic, basic, and oxidative stress, and HPTLC can resolve the parent drug from these byproducts. mdpi.com

The following table outlines an HPTLC method for the analysis of a multi-component pharmaceutical formulation containing ergotamine:

| Parameter | Condition | Source |

| Stationary Phase | HPTLC silica gel 60 F254 plates | researchgate.net |

| Developing System | Ethyl acetate:Ethanol:Ammonia (9:1:0.1, v/v/v) | researchgate.net |

| Detection | UV at 272 nm | researchgate.net |

Gas Chromatography (GC) Applications in Early Research

While less common in modern analyses of dihydroergotamine due to the compound's high molecular weight and low volatility, Gas Chromatography (GC) played a role in earlier research. sci-hub.box For the analysis of ergotamine in human plasma, GC coupled with mass spectrometry (GC-MS) has been utilized. researchgate.net This approach often required derivatization to increase the volatility of the analyte, making it suitable for GC analysis.

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques are almost always coupled with chromatographic separations to provide detection and quantification of dihydroergotamine tartrate. The choice of detector depends on the required sensitivity, selectivity, and the nature of the analysis.

Fluorimetric Detection Methods in Research Assays

Fluorimetric detection offers high sensitivity and selectivity for compounds that exhibit native fluorescence, such as dihydroergotamine. nih.govnih.govlew.ro This method is particularly valuable for bioanalytical assays where the concentration of the analyte is very low. nih.gov

In HPLC systems, a fluorescence detector is placed after the column. lew.ro The eluent passes through the detector's flow cell, where it is excited by light of a specific wavelength, and the emitted fluorescence at a longer wavelength is measured. lew.ro For dihydroergotamine, excitation and emission wavelengths are optimized to maximize the signal-to-noise ratio. For instance, an excitation wavelength of 280 nm and an emission wavelength of 350 nm have been used for the determination of dihydroergotamine mesylate. lew.ro

Highly sensitive methods have been developed using fluorimetric detection for the determination of sub-nanogram amounts of dihydroergotamine in plasma and urine. nih.gov These methods often incorporate on-line solid-phase extraction for sample enrichment prior to chromatographic separation and detection. nih.gov

UV Detection in Chromatographic Analysis

Ultraviolet (UV) detection is a robust and widely used technique in HPLC for the analysis of this compound. researchgate.netsci-hub.box It is based on the principle that the analyte absorbs light in the UV-visible region of the electromagnetic spectrum.

The selection of the detection wavelength is critical for achieving good sensitivity and minimizing interference from other components in the sample matrix. sci-hub.box For dihydroergotamine and related ergot alkaloids, a wavelength of around 220 nm or 240 nm is often chosen. google.comsci-hub.box A study determining ergotamine tartrate in combination with other drugs used UV detection at 240 nm. researchgate.net

UV detection is commonly employed for routine quality control analysis of pharmaceutical formulations containing dihydroergotamine, providing reliable and reproducible results. google.com

The following table compares the application of Fluorimetric and UV detection in the analysis of ergotamine tartrate:

| Detection Method | Excitation Wavelength (nm) | Emission Wavelength (nm) | UV Wavelength (nm) | Application | Source |

| Fluorimetric | 310 | 360 | - | Determination with metoclopramide | researchgate.net |

| UV | - | - | 240 | Determination with metoclopramide, caffeine, and paracetamol | researchgate.net |

| Fluorimetric | 280 | 350 | - | Determination of Dihydroergotamine Mesylate | lew.ro |

Mass Spectrometry (MS) for Structural Elucidation and Quantification of Metabolites

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool in the study of dihydroergotamine's metabolism. This powerful technique allows for both the identification of metabolic products and their precise measurement in biological samples.

Structural Elucidation: The primary metabolite of dihydroergotamine in humans has been identified as 8'-hydroxy-dihydroergotamine. nih.gov This discovery was facilitated by analyzing samples from human liver microsomal incubates, which demonstrated that the 8'-hydroxy derivative was the principal metabolite formed. nih.gov Tandem mass spectrometry helps in elucidating such structures by inducing fragmentation of the protonated molecular ion into characteristic product ions. For dihydroergotamine, key fragment ions are observed at a mass-to-charge ratio (m/z) of 253 and 210. nih.gov This fragmentation pattern provides a structural fingerprint that aids in identifying the parent compound and its derivatives in complex biological matrices. In vitro metabolism studies using rat liver microsomes and biomimetic oxidation models further support the analysis of metabolites via HPLC-MS/MS. researchgate.net

| Analyte | Matrix | Analytical Technique | Key Finding/Parameter | Source |

|---|---|---|---|---|

| 8'-hydroxy-dihydroergotamine | Human Liver Microsomes | Not Specified | Identified as the primary metabolite of DHE. | nih.gov |

| Dihydroergotamine | General | Tandem MS | Produces characteristic fragment ions at m/z 253 and 210. | nih.gov |

| DHE & 8'-hydroxy-DHE | Human Plasma and Urine | Not Specified | Metabolite concentration exceeded parent drug by 5-7 times. | nih.gov |

| Dihydroergotamine | Human Plasma | LC-MS/MS | Lower Limit of Quantitation (LOQ) of 10.0 pg/ml. | researchgate.net |

| 8'-hydroxy-dihydroergotamine | Human Plasma | LC-MS/MS | Lower Limit of Quantitation (LOQ) of 11.0 pg/ml. | researchgate.net |

Immunoassay and Other Biological Assay Developments for Research Purposes

Beyond mass spectrometry, immunoassays and other biological assays have been developed for research involving dihydroergotamine, offering alternative or complementary approaches for detection and functional characterization.

Immunoassays: Immunoassays have been developed for both ergotamine and dihydroergotamine. capes.gov.brtandfonline.com These methods often utilize a common tritium (B154650) (³H)-labelled ligand as a tracer for a specific antibody. tandfonline.com While useful, researchers have noted potential pitfalls that need to be overcome to ensure reliable results. tandfonline.com These assays are based on the principle of competitive binding, where the analyte in a sample competes with a labeled tracer for a limited number of antibody binding sites. The amount of tracer displaced is proportional to the concentration of the analyte.

Other Biological Assays: Receptor binding studies are a critical type of biological assay used in dihydroergotamine research. These assays measure the affinity of a compound for specific receptor sites. For instance, the primary metabolite, 8'-hydroxy-dihydroergotamine, was evaluated in receptor binding studies using mammalian brain preparations. The results showed that the metabolite had IC50 values at six different monoaminergic binding sites that were similar to those of the parent dihydroergotamine, suggesting it is also an active compound. nih.gov Other research has investigated the effects of this compound on lung cancer cells, employing assays to evaluate parameters like cell survival, apoptosis, and mitophagy. researchgate.netmedchemexpress.com

| Assay Type | Principle | Application in DHE Research | Example/Note | Source |

|---|---|---|---|---|

| Immunoassay | Competitive binding between analyte and a labeled tracer for a specific antibody. | Quantification of dihydroergotamine in biological samples. | Uses a common ³H-labelled ligand as a tracer. | tandfonline.com |

| Receptor Binding Assay | Measures the affinity of a compound for specific neurotransmitter receptors. | Characterizing the pharmacological activity of DHE and its metabolites. | Used to show that 8'-hydroxy-DHE has similar receptor affinity to DHE. | nih.gov |

| Cell-Based Assays | Evaluates the biological effect of a compound on living cells. | Investigating potential new therapeutic applications (e.g., anticancer effects). | Assays for apoptosis and mitophagy in lung cancer cells treated with DHE. | researchgate.netmedchemexpress.com |

Method Validation and Green Chemistry Considerations in Analytical Research

The development of reliable analytical methods for this compound research is governed by rigorous validation protocols and an increasing emphasis on environmental sustainability.

Method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. semanticscholar.org Key parameters are assessed according to established guidelines, such as those from the International Council for Harmonisation (ICH).

Precision: This measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For an HPLC method determining the related compound ergotamine tartrate, intra- and inter-day assay RSD values were less than 2.35%. researchgate.net

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies. For an HPLC method analyzing five ergot alkaloids, accuracy ranged from 98.02% to 100.53%. researchgate.net

Sensitivity: The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). A validated LC-MS/MS method for dihydroergotamine and its 8'-hydroxylated metabolite in human plasma demonstrated high sensitivity, with LOQs of 10.0 pg/ml and 11.0 pg/ml, respectively. researchgate.net

Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In HPLC methods, this is demonstrated by the ability to obtain sharp, well-resolved peaks without interference from other components in the sample. tandfonline.com

| Validation Parameter | Definition | Example Finding | Source |

|---|---|---|---|

| Precision (%RSD) | Agreement among a series of measurements. | < 2.35% for an ergotamine tartrate HPLC method. | researchgate.net |

| Accuracy (% Recovery) | Closeness of the result to the true value. | 98.02% to 100.53% for an ergot alkaloid HPLC method. | researchgate.net |

| Sensitivity (LOQ) | Lowest amount of analyte that can be quantitatively determined. | 10.0 pg/ml for DHE in plasma via LC-MS/MS. | researchgate.net |

| Linearity (r²) | Ability to elicit results directly proportional to analyte concentration. | > 0.9995 for an HPLC method. | nih.gov |

Green analytical chemistry aims to develop methods that are more environmentally friendly by reducing or eliminating the use and generation of hazardous substances. This involves minimizing solvent and energy consumption and improving operator safety.

One tool to assess the environmental impact of an analytical method is the Analytical GREEnness (AGREE) metric. nih.gov The AGREE tool evaluates a method based on the 12 principles of green analytical chemistry. It uses a software-based calculator that provides a comprehensive assessment, resulting in a final score that visually represents the greenness of the method. nih.gov Criteria evaluated include the amount and toxicity of solvents used, energy consumption of instruments, the number of procedural steps, and the amount of waste generated. nih.gov

While specific AGREE index scores for this compound methods are not prominently published, the principles are actively applied. For example, research on ergotamine tartrate has focused on developing RP-HPLC methods that utilize a simple mobile phase composition and lower solvent consumption, explicitly described as an "environmentally friendly chromatographic procedure". researchgate.net Such modifications contribute to a better green chemistry profile, reducing both environmental impact and operational costs.

| Principle Number | Description |

|---|---|

| 1 | Sample collection integration with the analytical process. |

| 2 | Minimization of sample size. |

| 3 | In-situ measurements. |

| 4 | Minimization of sample preparation steps. |

| 5 | Automation and miniaturization of methods. |

| 6 | Reduction or elimination of derivatization. |

| 7 | Minimization of waste generation. |

| 8 | Minimization of operator exposure (improved safety). |

| 9 | Reduction of energy consumption. |

| 10 | Use of renewable resources and bio-based solvents. |

| 11 | Reduction/replacement of toxic reagents. |

| 12 | Increased biodegradability of waste. |

Emerging Research Areas and Future Directions for Dihydroergotamine Tartrate

Research into Novel Drug Delivery Systems and Their Pharmacological Impact

Given that oral administration of dihydroergotamine (B1670595) tartrate results in poor bioavailability due to extensive first-pass metabolism, research has focused on alternative routes that enhance systemic absorption and optimize its pharmacodynamic effects. nih.gov

Preclinical Development of Inhaled Formulations for Enhanced Bioavailability and Pharmacodynamics

An area of significant investigation has been the development of inhaled DHE formulations designed to deliver the drug directly to the highly vascularized tissue of the lungs, bypassing gastrointestinal and hepatic metabolism. Preclinical development programs for an orally inhaled formulation known as MAP0004, which used supercritical fluid processed DHE particles, were completed. nih.gov Pharmacokinetic studies of this inhaled formulation demonstrated a distinct profile compared to intravenous (IV) administration. While the peak plasma concentration (Cmax) was approximately 1/30th of that seen with a 1.0 mg IV dose, the total drug exposure (AUC) was about one-third of the IV route, indicating significant systemic absorption via the lungs. nih.gov

Research into Enhanced Intranasal Delivery Mechanisms and Absorption Characteristics

The intranasal route offers a non-invasive method for systemic drug delivery, but conventional nasal sprays have shown variable and often low bioavailability (around 32-40%). nih.govmedchemexpress.com To address this, research is underway on advanced delivery mechanisms that improve absorption characteristics.

One approach involves the use of chitosan (B1678972) nanoparticles (CS-NPs) as a carrier system. Chitosan, a mucoadhesive polysaccharide, can enhance drug permeability across mucosal membranes. researchgate.net A preclinical study in Sprague-Dawley rats demonstrated that DHE-loaded CS-NPs significantly improved bioavailability. researchgate.netacs.org The absolute bioavailability of the DHE intranasal nanoparticle formulation was 82.5%, a substantial increase compared to the 53.2% bioavailability of a standard DHE intranasal solution. researchgate.netacs.org

| Formulation | Absolute Bioavailability (%) | Cmax (ng/mL) | Tmax (minutes) |

|---|---|---|---|

| DHE Intranasal Solution | 53.2 ± 7.7 | 161 ± 10.5 | 40 |

| DHE Chitosan Nanoparticles (CS-NPs) | 82.5 ± 12.3 | 213 ± 32 | 40 |

Another area of innovation is the development of technology for "Precision Olfactory Delivery" (POD). This technology uses a propellant-driven device to deliver a DHE powder formulation (STS101) deeper into the upper nasal cavity, a region rich in vasculature that is not typically reached by standard nasal sprays. researchgate.netchemrxiv.org This method is designed to provide more rapid and consistent absorption. chemrxiv.org Pharmacokinetic studies in healthy adults showed that this system resulted in significantly higher and more rapid drug absorption compared to the commercially available Migranal® nasal spray. researchgate.net

| Pharmacokinetic Parameter | STS101 (Powder) | Migranal® (Spray) |

|---|---|---|

| Mean Cmax (pg/mL) | 2175 | 961 |

| Mean AUC0-2h (hpg/mL) | 2979 | 1316 |

| Mean AUC0-inf (hpg/mL) | 12030 | 6498 |

Investigation of New Biological Targets and Pathways

Exploratory research is uncovering novel biological activities for dihydroergotamine tartrate, suggesting its potential interaction with pathways beyond its well-established effects on serotonergic, dopaminergic, and adrenergic receptors.

Exploratory Studies into Potential Antiviral Activities

Recent preclinical research has identified potential antiviral properties of dihydroergotamine. In silico screening studies, which use computational models to predict drug-target interactions, identified dihydroergotamine as a compound that could bind to the SARS-CoV-2 spike protein and potentially lock its receptor-binding domain (RBD) in a closed configuration, which would prevent the virus from infecting host cells. acs.org Another computational study suggested that dihydroergotamine could bind with high affinity to the 3C-like protease (3CLpro), an essential enzyme for viral replication. chemrxiv.org

These computational findings have been followed by early-stage in vitro laboratory research. One study found that at a concentration of 3.12 μM, dihydroergotamine was able to reduce the entry of pseudo SARS-CoV-2 viruses into cells expressing the ACE2 receptor by six-fold. acs.org The binding interaction between dihydroergotamine and the viral spike protein was also experimentally assessed using saturation transfer difference Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These exploratory studies suggest a potential new area of investigation for the compound, although research is in the preliminary, non-clinical phase.

Research into Effects on Acute Liver Injury Models

Dihydroergotamine is also being investigated for its effects in the context of liver pathology, specifically in liver cancer models. In vitro studies have shown that DHE can suppress the proliferation of liver cancer cells by inhibiting the activation of STAT3, a key protein involved in cell growth. researchgate.netnih.gov However, these studies also noted that DHE can activate the ERK-Mcl-1 pathway, which promotes cell survival and can make DHE less effective at inducing cancer cell death (apoptosis) on its own. nih.gov

Interestingly, research has demonstrated a synergistic effect when DHE is combined with sorafenib (B1663141), a multi-kinase inhibitor used in liver cancer treatment. researchgate.netnih.gov The combination of the two compounds was found to enhance the suppression of STAT3 while also inhibiting the pro-survival ERK-Mcl-1 pathway, leading to decreased viability and increased apoptosis in liver cancer cells. nih.gov In a subsequent in vivo study using a HepG2 xenograft mouse model, the combination of DHE and sorafenib resulted in a substantial synergy in suppressing tumor growth. medchemexpress.comresearchgate.net These findings suggest a novel therapeutic strategy and a new area of research for DHE in liver pathologies. researchgate.net

Identification and Elucidation of Novel, Uncharacterized Receptors

For decades, evidence has suggested that dihydroergotamine and its parent compound, ergotamine, may activate novel, as-yet-uncharacterized receptors. More recent and sophisticated research has begun to elucidate this broader receptor pharmacology. A recent study utilized a high-throughput ß-arrestin recruitment assay to screen DHE's functional activity against 168 different G protein-coupled receptors (GPCRs). nih.gov

Strategies for Minimizing Ergot Alkaloid-Related Physiological Impacts

The use of ergot alkaloids, including dihydroergotamine, is associated with potential physiological impacts, primarily vasoconstriction. Research is actively exploring strategies to mitigate these effects and enhance the safety profile of this class of compounds.

Research on Ergot Epimer-Vascular Receptor Binding Mechanisms to Reduce Toxicity